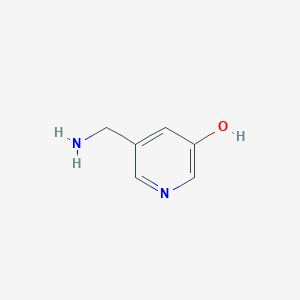

5-(Aminomethyl)pyridin-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

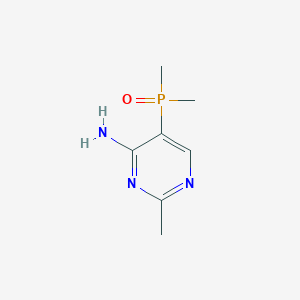

5-(Aminomethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1243414-96-1 . It has a molecular weight of 124.14 and its IUPAC name is 5-(aminomethyl)-3-pyridinol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)pyridin-3-ol is 1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-(Aminomethyl)pyridin-3-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Catalysis

Hybrid catalysts, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been extensively studied for the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways for developing substituted pyranopyrimidine derivatives, highlighting the role of diverse catalysts in the synthesis process Parmar et al., 2023.

Biological and Medicinal Applications

Pyridine derivatives, including those with structures similar to "5-(Aminomethyl)pyridin-3-ol," are known for their wide array of biological activities. Altaf et al. (2015) reviewed the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their roles in treating various diseases and their importance in modern medicinal applications Altaf et al., 2015.

The N-oxide motif, including heterocyclic N-oxides derived from pyridine, has been recognized for its significant potential in organic synthesis, catalysis, and drug development. Li et al. (2019) provided a summary focusing on the organic synthesis and medical application potential of heterocyclic N-oxide derivatives, shedding light on their usefulness in forming metal complexes and designing catalysts and medications Li et al., 2019.

Chemosensing Applications

- Pyridine derivatives, including those structurally related to "5-(Aminomethyl)pyridin-3-ol," have also been noted for their chemosensing applications. Abu-Taweel et al. (2022) discussed the use of pyridine derivatives as chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their selectivity and effectiveness in analytical chemistry Abu-Taweel et al., 2022.

Mécanisme D'action

Target of Action

It is structurally similar to muscimol, a known agonist of the gaba receptor

Mode of Action

If it acts similarly to muscimol, it might bind to GABA receptors, mimicking the action of GABA and causing an inhibitory effect on the nervous system . This is speculative and requires experimental validation.

Biochemical Pathways

If it acts like muscimol, it could influence the GABAergic system

Result of Action

If it acts like muscimol, it might cause an inhibitory effect on the nervous system . .

Safety and Hazards

Orientations Futures

While specific future directions for 5-(Aminomethyl)pyridin-3-ol are not available, it’s worth noting that related compounds like muscimol continue to be of interest in research, particularly in the study of GABA receptors . This suggests potential future directions in the exploration of similar compounds and their interactions with GABA receptors.

Propriétés

IUPAC Name |

5-(aminomethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMHSJKKDQCDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyridin-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)

![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)

![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)